REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[C:7]([OH:11])=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[C:17]([O-])([O-])=O.[K+].[K+].CI.Cl>CC(C)=O.O>[CH3:1][C:2]1[C:6]2[C:7]([O:11][CH3:17])=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:1.2.3|
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OC2=C1C(=CC=C2)O)C(=O)OCC
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (1×100 mL
|
Type
|
CUSTOM
|
Details
|
2×50 mL) and the combined extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (Preparative HPLC, 5% ethyl acetate in hexane as eluant)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |